molecular formula C17H24O3 B1325869 Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate CAS No. 898793-12-9

Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate

Cat. No. B1325869
M. Wt: 276.4 g/mol
InChI Key: DEEAJPPVLPIGHM-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis Techniques

  • Ethyl 7-oxoheptanoate can be synthesized from cycloheptanone and potassium persulfate in ethanol or methanol, followed by oxidation to obtain the ethyl or methyl 7-oxoheptanoate in good yields (Ballini, Marcantoni, & Petrini, 1991).

Antiproliferative Activity

  • A derivative, 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, has been synthesized and exhibits moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).

Intermediate in Organic Synthesis

  • Ethyl 2-acetoxy-3-oxoheptanoate reacts with γ-bromo-β-methoxy-cis-crotonate, leading to (±)-4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate in the synthesis of pestalotin (Takeda, Amano, & Tsuboi, 1977).

Laser Active Cyanopyrromethene–BF2 Complexes

  • In a study on laser active cyanopyrromethene–BF2 complexes, ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate was converted to various complexes, showing potential in laser technology (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).

Molecular Structures and Hydrogen Bonding

  • Molecular structures and hydrogen bonding patterns of related compounds, such as 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, have been studied, providing insights into the structural characteristics of such compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Synthesis of Analogues

Photochemical Reactions

  • Ethyl 2-oxo-1-cyclohexanecarboxylate, a related compound, underwent photochemical reactions in alcoholic solutions to form various esters, demonstrating the compound's reactivity under photochemical conditions (Tokuda, Watanabe, & Itoh, 1978).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-11-10-13(2)14(3)12-15/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEAJPPVLPIGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645529
Record name Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate

CAS RN

898793-12-9
Record name Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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